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Compound of Interest

Compound Name: BDP TMR NHS ester

Cat. No.: B606004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent dye BDP TMR NHS
ester, a powerful tool for labeling and detecting biomolecules. Boron-dipyrromethene

(BODIPY) dyes, such as BDP TMR, are known for their exceptional photophysical properties,

including high fluorescence quantum yields and brightness, making them superior alternatives

to traditional fluorophores like tetramethylrhodamine (TAMRA). This guide will delve into the

quantitative photophysical properties of BDP TMR NHS ester, provide detailed experimental

protocols for its use, and illustrate its application in a key research area.

Core Photophysical and Chemical Properties
BDP TMR NHS ester is an amine-reactive derivative of the BDP TMR fluorophore. The N-

hydroxysuccinimidyl (NHS) ester group allows for the covalent labeling of primary amines on

proteins, peptides, and other biomolecules to form a stable amide bond. This dye is particularly

valued for its high quantum yield and brightness, which translates to enhanced sensitivity in

various applications.

Quantitative Data Summary
The following table summarizes the key quantitative properties of BDP TMR NHS ester and its

common variant, BDP TMR-X-NHS ester, which includes a C6 linker to reduce potential steric

hindrance and interaction between the dye and the labeled molecule.
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Property
BDP TMR NHS
ester

BDP TMR-X-NHS
ester

Source(s)

Excitation Maximum

(λex)
~542 - 545 nm ~542 nm [1][2]

Emission Maximum

(λem)
~570 - 574 nm ~574 nm [1][2]

Molar Extinction

Coefficient (ε)
~55,000 cm-1M-1 ~55,000 cm-1M-1 [1]

Fluorescence

Quantum Yield (Φ)
~0.64 - 0.95 ~0.64

Molecular Weight ~495.28 g/mol ~608.45 g/mol

Brightness, a practical measure of a fluorophore's performance in an experimental setting, is

proportional to the product of its molar extinction coefficient and fluorescence quantum yield

(Brightness ∝ ε × Φ). Given the high values of both these parameters for BDP TMR NHS
ester, it is significantly brighter than traditional dyes like TAMRA.

Experimental Protocols
This section provides detailed methodologies for key experiments involving BDP TMR NHS
ester.

Protein Labeling with BDP TMR NHS Ester
This protocol describes the general procedure for covalently labeling a protein with BDP TMR
NHS ester.

Materials:

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-

7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5).

BDP TMR NHS ester.
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Reaction tubes.

Procedure:

Prepare the Protein Solution: Dissolve the protein in the chosen labeling buffer at a

concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they

will compete with the protein for reaction with the NHS ester.

Prepare the Dye Stock Solution: Immediately before use, dissolve the BDP TMR NHS ester
in a small amount of anhydrous DMF or DMSO to create a stock solution of ~1-10 mg/mL.

Perform the Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-

fold molar excess of the dissolved BDP TMR NHS ester. The optimal molar ratio may need

to be determined empirically.

Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from

light.

Purify the Conjugate: Separate the labeled protein from the unreacted dye and hydrolysis

byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable

buffer (e.g., PBS). The first colored band to elute will be the protein-dye conjugate.

Determine the Degree of Labeling (DOL): The DOL, or the average number of dye molecules

per protein, can be determined spectrophotometrically by measuring the absorbance of the

conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~542 nm).

Determination of Fluorescence Quantum Yield
The fluorescence quantum yield of BDP TMR NHS ester can be determined using the

comparative method, which involves comparing its fluorescence intensity to that of a standard

with a known quantum yield.

Materials:
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BDP TMR NHS ester.

A suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

Spectrophotometer.

Fluorometer.

Cuvettes.

Solvent (e.g., ethanol).

Procedure:

Prepare a Series of Dilutions: Prepare a series of dilutions of both the BDP TMR NHS ester
and the quantum yield standard in the same solvent. The concentrations should be adjusted

to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner

filter effects.

Measure Absorbance: Record the absorbance of each solution at the chosen excitation

wavelength. The excitation wavelength should be the same for both the sample and the

standard.

Measure Fluorescence Emission: Record the fluorescence emission spectrum for each

solution, ensuring identical instrument settings (e.g., excitation and emission slit widths).

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area

under the emission curve) for each spectrum.

Plot and Calculate: Plot the integrated fluorescence intensity versus absorbance for both the

sample and the standard. The plots should be linear. The quantum yield of the sample

(Φsample) can then be calculated using the following equation:

Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)

Where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated

fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the
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same solvent is used for both the sample and the standard, the refractive index term cancels

out.

Application Highlight: Fluorescence Polarization
Immunoassay for GPCR Ligand Binding
BDP TMR NHS ester is an excellent choice for fluorescence polarization (FP) assays due to its

high quantum yield and relatively long fluorescence lifetime. FP is a powerful technique for

studying molecular interactions in solution, such as ligand-receptor binding. The following

section describes a typical workflow for a competitive fluorescence polarization immunoassay

(FPIA) to screen for ligands that bind to a G-protein coupled receptor (GPCR).

In this assay, a known ligand for the GPCR is labeled with BDP TMR (the "tracer"). When the

tracer is unbound and free in solution, it tumbles rapidly, resulting in a low fluorescence

polarization value. When the tracer binds to the much larger GPCR, its tumbling is slowed,

leading to a high fluorescence polarization value. Unlabeled compounds that compete with the

tracer for binding to the GPCR will displace the tracer, causing a decrease in the fluorescence

polarization.

Experimental Workflow and Signaling Pathway
Diagrams
The following diagrams, generated using the DOT language, illustrate the key concepts and

workflows.

Low Polarization
High Polarization

BDP TMR-Ligand (Tracer) Rapid Tumbling
GPCR BDP TMR-Ligand Slow Tumbling

Binds to GPCR

Displaced by Competitor

Click to download full resolution via product page

Caption: Principle of Fluorescence Polarization Assay.
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Start

Prepare Reagents:
- BDP TMR-labeled Ligand (Tracer)
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- Test Compounds (Library)

- Assay Buffer
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Read Fluorescence Polarization
(Ex: ~542 nm, Em: ~574 nm)

Analyze Data:
Calculate % Inhibition

Identify Hits

Click to download full resolution via product page

Caption: Competitive FPIA Workflow for GPCR Ligand Screening.

This technical guide provides a comprehensive overview of BDP TMR NHS ester, highlighting

its superior photophysical properties and its utility in modern biological research. The provided

protocols and workflow diagrams serve as a practical resource for researchers and scientists in

drug development and related fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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